

CAP1-6D: A Carcinoembryonic Antigen Peptide Analogue for Cancer Immunotherapy

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Compound of Interest		
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An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **CAP1-6D**, a synthetic peptide analogue of a carcinoembryonic antigen (CEA) epitope, designed for cancer immunotherapy. Carcinoembryonic antigen is a tumor-associated self-antigen overexpressed in a majority of adenocarcinomas, including pancreatic and colorectal cancers, making it a prime target for therapeutic vaccines. However, its nature as a self-antigen leads to immune tolerance, limiting the efficacy of vaccines based on the native CEA peptide sequence. **CAP1-6D** is an altered peptide ligand, specifically an enhancer agonist, developed to overcome this tolerance and elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against CEA-expressing tumor cells. This document details the molecular characteristics of **CAP1-6D**, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and illustrates the immunological signaling pathways it modulates.

Introduction: The Challenge of Targeting Self-Antigens in Cancer

The development of cancer vaccines that target tumor-associated antigens (TAAs) is a promising approach in oncology. Carcinoembryonic antigen (CEA) is an attractive TAA as it is expressed in over 90% of pancreatic cancers and is also prevalent in other adenocarcinomas.



[1][2] However, because CEA is also expressed at low levels in normal tissues, the immune system is generally tolerant to it, posing a significant hurdle for immunotherapy.

To break this immune tolerance, researchers have focused on creating more immunogenic versions of TAA-derived peptides. One such strategy is the development of "altered peptide ligands" (APLs) or "superagonists." These are synthetic peptides with modifications to the native amino acid sequence that enhance their ability to stimulate T-cells without losing specificity for the original tumor antigen.

CAP1-6D is a prime example of a successful APL. It is an analogue of the native CEA peptide CAP1 (sequence: YLSGANLNL), an HLA-A2-restricted epitope.[1] In CAP1-6D, the asparagine (Asn) at position 6 is replaced with an aspartic acid (Asp), resulting in the sequence YLSGADLNL.[1] This single amino acid substitution dramatically enhances its immunogenicity, enabling it to generate robust anti-tumor CTL responses.[1]

Molecular Profile and Mechanism of Action

CAP1-6D is a nine-amino-acid synthetic peptide. The critical substitution at position 6 is not believed to significantly improve its binding affinity to the HLA-A2 molecule.[1] Instead, the enhanced immunogenicity of **CAP1-6D** is attributed to a more optimal interaction with the T-cell receptor (TCR) of CAP1-specific CTLs.[1] This improved TCR engagement leads to a more potent activation of CTLs, approximately 100 to 1000 times more efficient than the native CAP1 peptide.[1]

The proposed mechanism of action for a **CAP1-6D**-based vaccine involves the following steps:

- Vaccine Administration: The CAP1-6D peptide is administered with adjuvants, such as Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF), to enhance the immune response.[3][4]
- Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the
 CAP1-6D peptide and present it on their surface via HLA-A2 molecules.
- T-Cell Priming and Activation: Naive CD8+ T-cells with TCRs that can recognize the CAP1 6D/HLA-A2 complex are activated and undergo clonal expansion.



 Cross-Reactivity and Tumor Cell Lysis: The expanded population of CTLs can then recognize and kill tumor cells that are presenting the native CAP1 peptide on their HLA-A2 molecules.[1]

Quantitative Data Summary

The efficacy of **CAP1-6D** has been evaluated in both preclinical studies and a phase I clinical trial. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of CAP1-6D

Parameter	Native CAP1	CAP1-6D	Fold Increase	Reference
CTL Sensitization	Baseline	100-1000x	100-1000	[1]
CTL Lysis of Peptide-Pulsed T2 Cells (%)	~10%	~55%	5.5	[1]
(at 30:1 E:T ratio)				
CTL Lysis of CEA+ Tumor Cells (%)	~15%	~40%	2.7	[1]
(at 30:1 E:T ratio)				

Table 2: Phase I Clinical Trial Results of CEA-vac (CAP1-6D Vaccine) in Pancreatic Cancer Patients



Parameter	Arm A (10 μg)	Arm Β (100 μg)	Arm C (1000 μg)	p-value (A vs. C)	Reference
Patients with CTL Response	20%	60%	100%	-	[3]
Mean Peak IFN-y T-cell Response	37	126	248	0.037	[4]
(spots per 10 ⁴ CD8+ cells)					
Median Peak IFN-y T-cell Response	11	52	271	0.028	[3]
(spots per 10 ⁴ CD8+ cells)					

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **CAP1-6D**.

Peptide Synthesis

CAP1-6D (YLSGADLNL) and CAP1 (YLSGANLNL) peptides are synthesized using standard solid-phase peptide synthesis techniques, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Post-synthesis, the peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the peptides are confirmed by mass spectrometry.

In Vitro Generation of Human CTLs



- PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2+ healthy donors or patients by Ficoll-Hypaque density gradient centrifugation.
- CTL Induction: PBMCs (2 x 10⁷ cells/well in a 24-well plate) are cultured in RPMI 1640 medium supplemented with 10% human serum, 2 mM L-glutamine, 25 mM HEPES, and antibiotics.
- Peptide Pulsing: The peptide (CAP1-6D or CAP1) is added at a final concentration of 10 μg/mL.
- Cytokine Addition: Recombinant human interleukin-2 (IL-2) is added to the culture at a final concentration of 10 IU/mL on day 3.
- Restimulation: The cultures are restimulated weekly with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.
- CTL Line Expansion: CTL lines are maintained in culture with IL-2 and restimulated as needed.

HLA-A2 Binding Assay

The ability of peptides to bind to HLA-A2.1 can be assessed using the T2 cell line, which is deficient in the transporter associated with antigen processing (TAP) and thus has empty HLA-A2.1 molecules on its surface.

- Cell Preparation: T2 cells are washed and resuspended in serum-free medium.
- Peptide Incubation: T2 cells (1 x 10⁶ cells/mL) are incubated with various concentrations of the test peptide (e.g., 0.1, 1, 10, 100 μg/mL) overnight at 37°C in a 5% CO₂ incubator.
- Staining: The cells are washed and stained with a phycoerythrin (PE)-conjugated anti-HLA-A2 antibody.
- Flow Cytometry: The mean fluorescence intensity (MFI) of HLA-A2 expression is measured by flow cytometry. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.



Cytotoxicity Assay (Chromium Release Assay)

- Target Cell Labeling: Target cells (e.g., peptide-pulsed T2 cells or CEA+/HLA-A2+ tumor cells) are labeled with ⁵¹Cr by incubating 1 x 10⁶ cells with 100 μCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
- Washing: Labeled target cells are washed three times to remove excess 51Cr.
- Co-culture: Labeled target cells (1 x 10⁴ cells/well) are co-cultured with effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1) in a 96-well round-bottom plate for 4-6 hours at 37°C.
- Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.
- Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
- Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:
 Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100
 - Spontaneous Release: Target cells incubated with medium alone.
 - Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

ELISPOT Assay for IFN-y Secretion

- Plate Coating: A 96-well PVDF plate is coated with an anti-human IFN-γ capture antibody overnight at 4°C.
- Blocking: The plate is washed and blocked with sterile blocking buffer for at least 1 hour at room temperature.
- Cell Plating: PBMCs or isolated CD8+ T-cells are plated at a density of 2-5 x 10⁵ cells/well.
- Antigen Stimulation: The cells are stimulated with the CAP1-6D or native CAP1 peptide (10 μg/mL) and incubated for 16-20 hours at 37°C in a 5% CO₂ incubator.

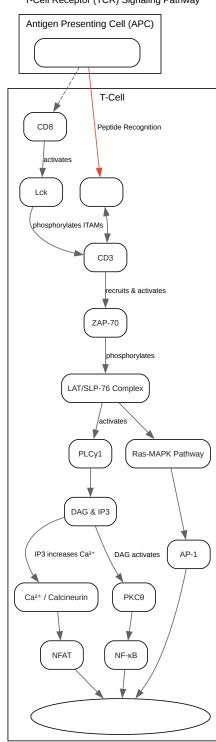


- Detection: The plate is washed, and a biotinylated anti-human IFN-y detection antibody is added, followed by incubation.
- Enzyme Conjugate: After washing, an avidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
- Spot Development: A substrate solution is added, which results in the formation of colored spots at the sites of IFN-y secretion.
- Analysis: The spots are counted using an automated ELISPOT reader.

Signaling Pathways and Visualizations

The enhanced immunogenicity of **CAP1-6D** is a result of its optimized interaction with the TCR, leading to more robust downstream signaling. Below are diagrams illustrating the key signaling pathways and experimental workflows.



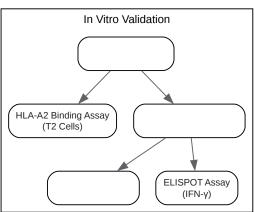


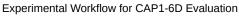
T-Cell Receptor (TCR) Signaling Pathway

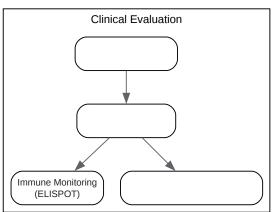
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TCR Signaling Cascade









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CAP1-6D Evaluation Workflow

Conclusion and Future Directions

CAP1-6D is a well-characterized enhancer agonist peptide of CEA that has demonstrated the ability to overcome immune tolerance and induce robust, specific CTL responses against CEA-expressing cells. Preclinical studies have established its superior immunogenicity compared to the native CAP1 peptide, and a phase I clinical trial has shown that a **CAP1-6D**-based vaccine is safe, immunogenic in a dose-dependent manner, and associated with signals of clinical benefit in patients with pancreatic cancer.[1][3]

Future research should focus on several key areas:

 Combination Therapies: Evaluating CAP1-6D vaccines in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance the anti-tumor immune response.



- Adjuvant Optimization: Exploring more potent adjuvants to further boost the magnitude and durability of the CTL response.
- Broader Applications: Investigating the efficacy of CAP1-6D in other CEA-expressing malignancies.
- Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to a CAP1-6D-based vaccine.

In summary, **CAP1-6D** represents a promising component for the development of effective cancer vaccines against CEA-expressing tumors. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

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